(1S,2R)-1-(Bromomethyl)-2-ethylcyclopropane
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Overview
Description
(1S,2R)-1-(Bromomethyl)-2-ethylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(Bromomethyl)-2-ethylcyclopropane typically involves the cyclopropanation of suitable precursors followed by bromination. One common method is the reaction of ethylcyclopropane with bromine in the presence of a radical initiator. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Non-polar solvents like dichloromethane or chloroform
Catalyst: Radical initiators such as azobisisobutyronitrile (AIBN)
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-(Bromomethyl)-2-ethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
(1S,2R)-1-(Bromomethyl)-2-ethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-(Bromomethyl)-2-ethylcyclopropane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The cyclopropane ring’s strain energy also contributes to its reactivity, facilitating its participation in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-(2-Bromoethyl)-2-(bromomethyl)cyclohexane
- (1S,2R)-1-{[1-(bromomethyl)cyclopropyl]methoxy}-2-methylcyclohexane
- (1S,2R,3S,4S,6R,7S)-3,7-dibromo-1,7-bis(bromomethyl)tricyclo[2.2.1.0^{2,6}]heptane
Uniqueness
(1S,2R)-1-(Bromomethyl)-2-ethylcyclopropane is unique due to its specific stereochemistry and the presence of both a bromomethyl and an ethyl group on the cyclopropane ring
Properties
Molecular Formula |
C6H11Br |
---|---|
Molecular Weight |
163.06 g/mol |
IUPAC Name |
(1S,2R)-1-(bromomethyl)-2-ethylcyclopropane |
InChI |
InChI=1S/C6H11Br/c1-2-5-3-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
NWPQBWPIBCOXRW-PHDIDXHHSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@H]1CBr |
Canonical SMILES |
CCC1CC1CBr |
Origin of Product |
United States |
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